

2-Methoxy-2-phenylethanol structural formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxy-2-phenylethanol

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An In-depth Technical Guide to **2-Methoxy-2-phenylethanol**

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Foreword

In the landscape of modern synthetic chemistry and pharmaceutical development, the demand for versatile, chiral building blocks is insatiable. These molecules are the foundational elements upon which complex, biologically active compounds are constructed. Among these, **2-Methoxy-2-phenylethanol**, a seemingly simple chiral alcohol, emerges as a compound of significant utility. Its unique structural features—a primary alcohol for further functionalization, a chiral center, and a methoxy group that influences reactivity—make it a valuable tool in the chemist's arsenal. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of **2-Methoxy-2-phenylethanol**, moving beyond a simple recitation of facts to explore the causality behind its synthesis, characterization, and application.

Core Molecular Characteristics and Structural Formula

2-Methoxy-2-phenylethanol ($C_9H_{12}O_2$) is an aromatic alcohol characterized by a phenyl ring and a methoxy group attached to the same chiral carbon. This structure imparts a unique combination of steric and electronic properties that are central to its applications.

The molecule's structural formula is $C_6H_5CH(OCH_3)CH_2OH$.^[1] It exists as a racemic mixture or as individual (R) and (S) enantiomers.

Caption: Chemical structure of **2-Methoxy-2-phenylethanol**.

Physicochemical Data

A summary of the key physicochemical properties is presented below. These values are critical for planning reactions, purification, and analytical procedures.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₂ O ₂	[2][3]
Molecular Weight	152.19 g/mol	[2][3][4]
CAS Number	2979-22-8 (racemate)	[2][3]
17628-72-7 ((R)-enantiomer)	[1][5]	
66051-01-2 ((S)-enantiomer)	[4]	
Appearance	Liquid	[1]
Boiling Point	237-239.9 °C at 760 mmHg	[2][3][6][7]
65 °C at 0.1 mmHg	[1]	
Density	~1.061 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	~1.519	[3]
Flash Point	98 °C (208.4 °F) - closed cup	[1]
pKa	14.18 ± 0.10 (Predicted)	[3][7]

Synthesis and Manufacturing

The synthesis of **2-Methoxy-2-phenylethanol** is most commonly achieved through the nucleophilic ring-opening of styrene oxide. The choice of nucleophile and catalyst is paramount in controlling the regioselectivity and, in more advanced protocols, the stereoselectivity of the reaction.

Protocol 1: Racemic Synthesis via Ring-Opening of Styrene Oxide

This protocol describes a standard laboratory-scale synthesis. The underlying principle is the acid- or base-catalyzed attack of methanol on the epoxide ring of styrene oxide.

Methodology:

- **Reactor Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add styrene oxide (1.0 eq).
- **Solvent/Reagent:** Add an excess of methanol (e.g., 20-30 eq), which serves as both the nucleophile and the solvent.
- **Catalysis:** Introduce a catalytic amount of a strong acid (e.g., sulfuric acid, 0.05 eq) or a Lewis acid. The acid protonates the epoxide oxygen, activating the ring towards nucleophilic attack. Methanol preferentially attacks the more substituted carbon (benzylic position) due to the stabilization of the partial positive charge by the phenyl ring.
- **Reaction:** Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Workup:** Once the styrene oxide is consumed, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
- **Extraction:** Extract the product into an organic solvent such as ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Caption: General workflow for the synthesis of **2-Methoxy-2-phenylethanol**.

Enzymatic Resolution for Enantiopure Synthesis

For applications in asymmetric synthesis and drug development, enantiomerically pure forms of **2-Methoxy-2-phenylethanol** are required. Enzymatic resolution is a highly effective method for separating the enantiomers of the racemic mixture. This technique leverages the

stereoselectivity of enzymes, typically lipases, to acylate one enantiomer preferentially, allowing for the separation of the acylated and unreacted alcohols.^[2]

Analytical Characterization: A Self-Validating System

Proper characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a comprehensive and self-validating analysis.

Protocol 2: Spectroscopic Identification

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl_3).
- ^1H NMR (400 MHz, CDCl_3):
 - δ 7.36-7.24 (m, 5H): A multiplet corresponding to the five aromatic protons of the phenyl ring.
 - δ 4.20 (dd, $J = 8.3, 3.9$ Hz, 1H): The benzylic proton (CH-O), split by the two diastereotopic protons on the adjacent CH_2 group.
 - δ 3.68-3.57 (m, 2H): A multiplet for the two diastereotopic protons of the CH_2OH group.
 - δ 3.27 (s, 3H): A sharp singlet for the three protons of the methoxy (OCH_3) group.
 - δ 2.85 (s, 1H): A broad singlet corresponding to the hydroxyl (OH) proton.^[8]
- ^{13}C NMR (101 MHz, CDCl_3):
 - δ 138.4: Quaternary aromatic carbon.
 - δ 128.8, 128.4, 127.2: Aromatic CH carbons.
 - δ 84.3: Benzylic carbon (CH-O).

- δ 67.3: Methylene carbon (CH_2OH).
- δ 55.7: Methoxy carbon (OCH_3).^[8]

B. Infrared (IR) Spectroscopy

- Methodology: Acquire the spectrum using a thin film on a NaCl or KBr plate.
- Key Peaks:
 - Broad peak at $\sim 3400\text{ cm}^{-1}$: O-H stretching of the alcohol group.
 - Peaks at $\sim 3000\text{-}2800\text{ cm}^{-1}$: C-H stretching (aromatic and aliphatic).
 - Peak at $\sim 1100\text{ cm}^{-1}$: C-O stretching of the ether and alcohol.
 - Peaks at ~ 1600 and $\sim 1490\text{ cm}^{-1}$: C=C stretching of the aromatic ring.

C. Mass Spectrometry (MS)

- Methodology: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).
- Expected Fragmentation: The molecular ion peak $[\text{M}]^+$ at $m/z = 152$ should be observable. Key fragment ions would include losses of H_2O , $\text{CH}_3\text{O}^\bullet$, and $\text{CH}_2\text{OH}^\bullet$, as well as fragments corresponding to the tropylium ion or related aromatic structures.

Caption: Workflow for the analytical characterization of the final product.

Field-Proven Applications in Drug Development and Synthesis

The utility of **2-Methoxy-2-phenylethanol** is most evident in its application as a chiral intermediate and tool in the synthesis of complex molecules.

A. Chiral Probe for Absolute Configuration Determination

Enantiopure (S)-**2-methoxy-2-phenylethanol** has been critically employed as a chiral probe to determine the absolute configuration of pharmaceutically active compounds. A notable example is its use in correcting the initially misassigned absolute configuration of the active enantiomer of amlodipine, a widely used calcium channel blocker.^{[2][3][9]} By forming derivatives with the chiral alcohol, the resulting diastereomers can be analyzed by NMR, allowing for unambiguous assignment of stereochemistry.

B. Precursor for Optically Active Pharmaceuticals

The chiral scaffold of **2-Methoxy-2-phenylethanol** is a valuable starting point for multi-step syntheses.

- **1,4-Dihydropyridines:** This class of compounds, which includes amlodipine, often possesses potent cardiovascular effects. **2-Methoxy-2-phenylethanol** has been used in the synthesis of optically active 1,4-dihydropyridines.^{[3][7][9]}
- **Opioid Receptor Agonists:** The (R)-enantiomer can be used to prepare N-substituents for 6,7-benzomorphan scaffolds, which are potent opioid receptor agonists.^[1] This highlights its direct role in building the pharmacophore of a drug candidate.

Caption: Use as a precursor in the synthesis of an opioid receptor agonist.

C. Catalyst and Additive in Organic Synthesis

2-Methoxy-2-phenylethanol serves as an effective catalyst for the ring-opening of epoxides.^[10] Its hydroxyl group can act as a proton donor to activate the epoxide, while the methoxy and phenyl groups modulate its solubility and steric properties. This catalytic activity is valuable for producing various diol and ether derivatives.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is crucial for laboratory safety.

- **Hazard Classification:** **2-Methoxy-2-phenylethanol** is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4). It also causes skin and serious eye irritation and may cause respiratory irritation.^{[1][4]}

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[\[1\]](#)[\[11\]](#)
- First Aid Measures:
 - Eyes: Rinse immediately with plenty of water for at least 15 minutes.
 - Skin: Wash off immediately with plenty of soap and water.
 - Inhalation: Remove to fresh air.
 - Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[\[11\]](#)
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[\[3\]](#)[\[11\]](#) It is classified as a combustible liquid.[\[1\]](#)

Conclusion

2-Methoxy-2-phenylethanol is a prime example of a molecule whose value extends far beyond its simple structure. It is a versatile chiral building block, a diagnostic tool for stereochemical analysis, and a precursor to complex pharmaceutical agents. The protocols and data presented in this guide offer a framework for its synthesis, characterization, and application, grounded in the principles of scientific integrity and practical utility. For the drug development professional, a thorough understanding of such foundational molecules is not merely academic; it is essential for the innovative and efficient construction of the next generation of therapeutics.

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- To cite this document: BenchChem. [2-Methoxy-2-phenylethanol structural formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584293#2-methoxy-2-phenylethanol-structural-formula]

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